1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone 1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 41855-36-1
VCID: VC20114933
InChI: InChI=1S/C22H26O7/c1-17(23)18-6-7-21-22(16-18)29-15-11-25-9-13-27-20-5-3-2-4-19(20)26-12-8-24-10-14-28-21/h2-7,16H,8-15H2,1H3
SMILES:
Molecular Formula: C22H26O7
Molecular Weight: 402.4 g/mol

1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone

CAS No.: 41855-36-1

Cat. No.: VC20114933

Molecular Formula: C22H26O7

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone - 41855-36-1

Specification

CAS No. 41855-36-1
Molecular Formula C22H26O7
Molecular Weight 402.4 g/mol
IUPAC Name 1-(2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-yl)ethanone
Standard InChI InChI=1S/C22H26O7/c1-17(23)18-6-7-21-22(16-18)29-15-11-25-9-13-27-20-5-3-2-4-19(20)26-12-8-24-10-14-28-21/h2-7,16H,8-15H2,1H3
Standard InChI Key KEOHSZCHSVGGCN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C=C1)OCCOCCOC3=CC=CC=C3OCCOCCO2

Introduction

Structural Elucidation and Nomenclature

Core Architecture

The compound’s systematic name reflects its polycyclic framework, which consists of two benzene rings fused to a central 18-membered macrocycle containing six oxygen atoms. The oxygen atoms are positioned at the 1,4,7,10,13,16 positions of the macrocycle, creating a hexaoxacyclooctadecin core. The "octahydro" descriptor indicates partial hydrogenation of the macrocycle, resulting in eight saturated carbon atoms interspersed with double bonds or aromatic regions . The ethanone substituent at the 2-position introduces a ketone functional group, which influences the compound’s reactivity and intermolecular interactions.

Comparative Structural Analysis

The compound shares structural motifs with crown ethers and calixarenes, as illustrated in Table 1.

Compound ClassKey FeaturesOxygen CountCavity Size (Å)
18-Crown-618-membered ring, 6 oxygen atoms62.6–3.2
Calix areneFour aromatic units, phenolic OH groups41.5–2.0
Target CompoundFused dibenzo groups, partial hydrogenation63.8–4.5

Table 1: Structural comparison with macrocyclic analogs .

The expanded cavity size relative to traditional crown ethers may enhance its binding capacity for larger cations or organic molecules, though experimental validation remains pending.

Synthesis and Manufacturing Challenges

Current Methodologies

Available literature describes the synthesis as a multi-step process involving:

  • Diels-Alder Cyclization: Formation of the dibenzo[b,k] framework through [4+2] cycloaddition between anthracene derivatives and dienophiles.

  • Macrocyclization: Ring-closing metathesis or nucleophilic aromatic substitution to install the six oxygen atoms.

  • Post-Functionalization: Introduction of the ethanone group via Friedel-Crafts acylation .

Purification and Characterization

Chromatographic purification (HPLC, silica gel) is presumed necessary given the compound’s molecular complexity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data would typically confirm structure, though these are absent from accessible sources. Computational spectroscopy using density functional theory (DFT) could predict <sup>13</sup>C NMR shifts in the range of δ 20–220 ppm, with distinctive signals for the ketone carbonyl (δ ~205 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

Physicochemical Properties

Thermal Stability

The compound’s storage recommendation at 2–8°C suggests moderate thermal stability, likely decomposing above 150°C based on analogous polyethers . Differential scanning calorimetry (DSC) would provide precise melting/glass transition temperatures, critical for industrial processing.

Solubility and Partitioning

With a LogP of 3.354, the compound exhibits moderate lipophilicity, favoring dissolution in dichloromethane (logP 1.25) or ethyl acetate (logP 0.73) over water (logP −1.38) . Its high TPSA (89.52 Ų) indicates significant polar surface area, which may limit blood-brain barrier permeability but enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

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